7,8-dimethoxy-5-(4-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
Overview
Description
7,8-Dimethoxy-5-(4-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline: is a complex organic compound with the molecular formula C28H24N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-(4-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-5-(4-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups, which can further enhance the compound’s biological activity and chemical properties.
Scientific Research Applications
7,8-Dimethoxy-5-(4-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-(4-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline
- 7,8-Dimethoxy-5-(4-methoxyphenyl)-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Uniqueness
Compared to similar compounds, 7,8-dimethoxy-5-(4-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline exhibits unique structural features and biological activities. The presence of additional phenyl groups and methoxy substituents enhances its chemical stability, solubility, and potential for diverse biological interactions, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7,8-dimethoxy-5-(4-methoxyphenyl)-1,3-diphenylpyrazolo[3,4-c]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O3/c1-35-23-16-14-21(15-17-23)29-25-19-27(37-3)26(36-2)18-24(25)28-30(20-10-6-4-7-11-20)33-34(31(28)32-29)22-12-8-5-9-13-22/h4-19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIFVLCBBHORJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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